4-[(E)-{2-[4-(morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]benzonitrile
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Overview
Description
4-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZONITRILE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a triazine ring, a morpholine group, and a phenylamino group, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZONITRILE typically involves multiple steps, starting with the formation of the triazine ring. The reaction conditions often include the use of hydrazine derivatives and aromatic amines under controlled temperatures and pH levels. Specific catalysts and solvents are used to facilitate the reaction and ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZONITRILE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, potentially enhancing its reactivity.
Reduction: Reduction reactions can lead to the formation of different functional groups, altering the compound’s chemical behavior.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common and can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired outcome but typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives
Scientific Research Applications
4-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZONITRILE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL
- 4-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZOATE
Uniqueness
The uniqueness of 4-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZONITRILE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, setting it apart from similar compounds with slightly different structures.
Properties
Molecular Formula |
C21H20N8O |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
4-[(E)-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]benzonitrile |
InChI |
InChI=1S/C21H20N8O/c22-14-16-6-8-17(9-7-16)15-23-28-20-25-19(24-18-4-2-1-3-5-18)26-21(27-20)29-10-12-30-13-11-29/h1-9,15H,10-13H2,(H2,24,25,26,27,28)/b23-15+ |
InChI Key |
WIHQDXLATUGBTK-HZHRSRAPSA-N |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)C#N)NC4=CC=CC=C4 |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)C#N)NC4=CC=CC=C4 |
Origin of Product |
United States |
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